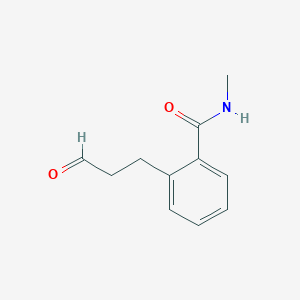

N-Methyl-2-(3-oxopropyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

663933-17-3 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-methyl-2-(3-oxopropyl)benzamide |

InChI |

InChI=1S/C11H13NO2/c1-12-11(14)10-7-3-2-5-9(10)6-4-8-13/h2-3,5,7-8H,4,6H2,1H3,(H,12,14) |

InChI Key |

NOUKHFLMUXEREY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1CCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methyl 2 3 Oxopropyl Benzamide and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Core Benzamide (B126) Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For N-Methyl-2-(3-oxopropyl)benzamide (I), several strategic disconnections can be envisioned, primarily targeting the amide bond and the carbon-carbon bonds of the oxopropyl side chain.

A primary disconnection is at the amide bond (C-N bond), leading to two potential precursors: 2-(3-oxopropyl)benzoic acid (II) and methylamine (B109427) (III), or a derivative of 2-(3-oxopropyl)benzoyl halide and methylamine. This is a common and reliable method for amide formation.

A second key disconnection breaks the C-C bond between the aromatic ring and the oxopropyl side chain. This suggests a precursor like an ortho-functionalized N-methylbenzamide, such as N-methyl-2-halobenzamide (IV), which could undergo a carbon-carbon bond-forming reaction to introduce the three-carbon chain.

Further disconnection of the oxopropyl chain itself can lead to simpler precursors. For instance, the aldehyde can be seen as arising from the oxidation of a primary alcohol or the hydroformylation of an alkene. This leads to precursors like N-methyl-2-allylbenzamide (V).

These disconnections are summarized in the following table:

| Disconnection Bond | Precursors | Forward Reaction Type |

| Amide (C-N) | 2-(3-oxopropyl)benzoic acid and methylamine | Amidation |

| Aryl-Alkyl (C-C) | N-methyl-2-halobenzamide and a 3-carbon synthon | Cross-coupling reaction |

| Alkyl (C-C) | N-methyl-2-allylbenzamide | Hydroformylation/Oxidation |

Development of Novel Synthetic Routes for the Oxopropyl Chain

The introduction of the 3-oxopropyl chain at the ortho position of the N-methylbenzamide core can be achieved through several modern synthetic strategies.

One approach involves the Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene. nih.govnih.govresearchgate.netrsc.orgorganic-chemistry.org For instance, N-methyl-2-bromobenzamide could be coupled with allyl alcohol in the presence of a palladium catalyst. The resulting enol intermediate would then tautomerize to the desired aldehyde.

Another powerful method is the Wacker oxidation . libretexts.orgnih.govnih.gov This reaction uses a palladium catalyst to oxidize a terminal alkene to a methyl ketone. In this context, N-methyl-2-allylbenzamide could be oxidized to N-methyl-2-(2-oxopropyl)benzamide. To obtain the desired 3-oxopropyl (aldehyde) functionality, a related oxidative cleavage of the double bond would be necessary. A more direct route to the aldehyde is the hydroformylation of an ortho-alkenyl benzamide. acs.orgnih.govnih.govmdma.chnih.gov This rhodium-catalyzed reaction introduces a formyl group and a hydrogen atom across the double bond of a precursor like N-methyl-2-vinylbenzamide.

A classical approach would be an aldol-type condensation . This would involve a precursor such as N-methyl-2-acetylbenzamide, which could react with formaldehyde (B43269) or a formaldehyde equivalent to build the three-carbon chain, followed by dehydration and reduction.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both transition metal catalysis and organocatalysis offer powerful tools for constructing the target molecule.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Rhodium-catalyzed carbonylation)

Transition metal catalysis is instrumental in several key steps of the synthesis.

Palladium-catalyzed carbonylation is a versatile method for introducing the carbonyl group of the amide. nih.govresearchgate.net An ortho-dihaloarene could be selectively carbonylated in the presence of methylamine to form the N-methylbenzamide core. researchgate.net Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to attach the oxopropyl chain or a precursor to an ortho-functionalized N-methylbenzamide.

Rhodium-catalyzed hydroformylation is a key technology for converting an alkene into an aldehyde, which is directly applicable to the synthesis of the oxopropyl side chain. acs.orgnih.govnih.govmdma.chnih.govyoutube.com Starting from N-methyl-2-allylbenzamide, hydroformylation can introduce the aldehyde functionality with high regioselectivity.

The following table provides examples of transition metal-catalyzed reactions relevant to the synthesis:

| Reaction | Catalyst | Precursors | Product Feature |

| Heck Reaction | Palladium(II) complex | N-methyl-2-bromobenzamide, Allyl alcohol | Oxopropyl chain |

| Wacker Oxidation | Palladium(II) chloride | N-methyl-2-allylbenzamide | Ketone functionality |

| Hydroformylation | Rhodium(I) complex | N-methyl-2-vinylbenzamide | Aldehyde functionality |

| Carbonylation | Palladium(0) complex | o-Dihalobenzene, CO, Methylamine | N-methylbenzamide core |

Organocatalysis and Biocatalysis in Stereoselective Synthesis

Organocatalysis and biocatalysis offer powerful strategies for achieving stereoselectivity, which is crucial for the synthesis of chiral analogues of this compound.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral derivatives, enantioselective aldol (B89426) reactions or Michael additions could be employed. acs.orgyoutube.comacs.orgnih.govyoutube.com For example, an organocatalyst could direct the stereoselective addition of a nucleophile to an α,β-unsaturated aldehyde precursor of the oxopropyl chain.

Biocatalysis employs enzymes to catalyze reactions with high stereoselectivity. tudelft.nlmanchester.ac.uktudelft.nlpolimi.it Ene-reductases, for instance, can reduce carbon-carbon double bonds in α,β-unsaturated ketones or aldehydes with high enantioselectivity, which could be a key step in a stereoselective synthesis of a chiral oxopropyl chain. researchgate.netmanchester.ac.uk

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives, where a chiral center is present in the oxopropyl chain, requires advanced stereoselective methods.

Enantioselective and Diastereoselective Synthetic Pathways

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved using chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, an enantioselective aldol reaction catalyzed by a chiral organocatalyst could be used to set the stereocenter in the oxopropyl chain. nih.govacs.orgnih.gov Alternatively, the asymmetric reduction of a ketone precursor using a chiral reducing agent or a biocatalyst could afford a chiral alcohol, which can then be oxidized to the chiral aldehyde.

Diastereoselective synthesis is relevant when a molecule contains multiple stereocenters and the goal is to control the relative stereochemistry between them. researchgate.netcapes.gov.br For a derivative of this compound with an additional stereocenter, a diastereoselective reaction would be employed. For example, the addition of a nucleophile to a chiral aldehyde precursor could be directed by the existing stereocenter to favor the formation of one diastereomer over the other.

The following table summarizes potential stereoselective approaches:

| Method | Catalyst/Reagent | Transformation | Stereochemical Outcome |

| Enantioselective Aldol Reaction | Chiral organocatalyst (e.g., proline-derived) | Formation of a β-hydroxy ketone | Enantiomerically enriched product |

| Asymmetric Ketone Reduction | Chiral borane (B79455) reagent or enzyme (e.g., ketoreductase) | Reduction of a ketone to a chiral alcohol | Enantiomerically enriched alcohol |

| Biocatalytic Desymmetrization | Hydrolase | Hydrolysis of a prochiral diester | Enantiomerically enriched monoester |

Control of Stereochemistry at the Oxopropyl Moiety and Benzamide Linkage

The precise control of stereochemistry is fundamental in modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule dictates its properties and interactions. For structural analogues of this compound that possess chiral centers, either within the oxopropyl side-chain or through restricted rotation of the benzamide bond (atropisomerism), stereoselective synthesis is crucial. nih.govethz.ch Key strategies to achieve this control include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. This substrate-controlled approach ensures a defined relative configuration.

Asymmetric catalysis, a form of reagent-controlled synthesis, utilizes a substoichiometric amount of a chiral catalyst to generate a predominantly single enantiomer of the product. ethz.ch For instance, peptide-catalyzed enantioselective bromination has been employed to create atropisomeric benzamides, where the chirality arises from hindered rotation around the aryl-carbonyl bond. nih.gov Similarly, the enantioselective oxidative cyclization of N-allyl benzamides, using a chiral iodoarene catalyst, can produce highly enantioenriched oxazolines, demonstrating a powerful method for introducing chirality to the side chain attached to the benzamide nitrogen. chemrxiv.org

Biocatalysis offers a green and highly selective alternative. Directed evolution of enzymes, such as heme proteins, has enabled new-to-nature reactions, including intermolecular C-H amidation. nih.gov This method can convert feedstock aromatic compounds into chiral amides with exceptional enantioselectivity under mild conditions. nih.gov Furthermore, to preserve the stereochemical integrity of chiral amino acid precursors during amide bond formation, racemization-free coupling reagents have been developed, preventing epimerization at the α-carbon. researchgate.netrsc.org

| Methodology | Description | Application Example | Reference |

|---|---|---|---|

| Chiral Auxiliaries | An enantiopure group is temporarily attached to the substrate to direct a diastereoselective reaction. | Introduction of new stereocenters with a defined relative configuration. | ethz.ch |

| Asymmetric Catalysis | A chiral catalyst is used to selectively produce one enantiomer of the product. | Enantioselective synthesis of atropisomeric benzamides using a chiral peptide catalyst. | nih.gov |

| Biocatalysis | Enzymes are used as catalysts to perform highly stereoselective transformations. | Intermolecular benzylic C-H amidation to form chiral amides with high enantiomeric excess. | nih.gov |

| Racemization-Free Coupling | Specialized reagents are used to form the amide bond without losing the stereochemical purity of the precursors. | Synthesis of peptides and chiral amides from optically active amino acids. | researchgate.netrsc.org |

Multi-component Reaction Strategies for Building Complex Scaffolds

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.gov This approach is characterized by high atom and step economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules from simple precursors. nih.govorganic-chemistry.org The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs that are particularly well-suited for synthesizing complex benzamide analogues. nih.govresearchgate.net

The Passerini three-component reaction (P-3CR) , first reported in 1921, involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxyamide. nih.govresearchgate.net This reaction provides three points of diversity, allowing for the rapid production of varied compound libraries. nih.gov

The Ugi four-component reaction (U-4CR) , discovered in 1959, is even more powerful, combining a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to yield an α-acylamino-carboxamide (a bis-amide). nih.govresearchgate.net The Ugi reaction is exceptionally modular, as each of the four components can be independently varied, leading to a vast chemical space of accessible products with the only byproduct being water. nih.gov Recent advancements include the development of "interrupted" Ugi reactions, where the highly reactive nitrilium ion intermediate is trapped intramolecularly, leading to novel heterocyclic scaffolds instead of the classical linear product. acs.org These MCRs represent a powerful strategy for the discovery and optimization of complex molecules built around a benzamide core. nih.gov

| Reaction | Components | Core Product | Key Features | Reference |

|---|---|---|---|---|

| Passerini (P-3CR) | Carboxylic Acid + Carbonyl + Isocyanide | α-Acyloxyamide | 3-component reaction; creates ester and amide bonds. | nih.govresearchgate.net |

| Ugi (U-4CR) | Carboxylic Acid + Carbonyl + Amine + Isocyanide | α-Acylamino-carboxamide | 4-component reaction; creates two amide bonds; highly modular. | nih.govresearchgate.net |

Synthesis and Functionalization of Key Precursors and Intermediates

The synthesis of this compound and its analogues relies on the availability of versatile precursors and intermediates that can be strategically functionalized. The benzamide core itself is a robust scaffold that can be elaborated using a variety of modern synthetic methods.

A key strategy for modifying the benzamide aromatic ring is directed C-H functionalization. For example, cooperative catalysis using a bulky NHC-ligated nickel catalyst and a bulky aluminum co-catalyst can achieve the selective alkylation of benzamides at the para-position, a traditionally challenging transformation. acs.org This allows for the introduction of various alkyl groups onto the aromatic ring, distant from the amide functionality.

Benzamide derivatives can also serve as precursors for more complex heterocyclic systems. In one synthetic route, benzoyl isothiocyanate reacts with malononitrile (B47326) and is subsequently treated with alkyl halides and hydrazine (B178648) to generate N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide. acs.org This intermediate serves as a building block for fused heterocyclic systems like pyrazolopyrimidines and pyrazolotriazines. acs.org

Furthermore, the entire benzamide unit can be transformed through transition-metal-catalyzed cyclization reactions. N-substituted benzamides can react with allylic alcohols in the presence of a ruthenium catalyst or with vinyl borates using a rhodium catalyst to afford 3-substituted isoindolinone derivatives. rsc.orgresearchgate.net These reactions proceed via C-H bond activation and annulation, effectively converting the benzamide precursor into a more complex, rigid bicyclic structure. researchgate.net

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| para-Selective C-H Alkylation | Nickel/Aluminum cooperative catalyst, Alkenes | para-Alkylated Benzamides | acs.org |

| Heterocycle Synthesis | Malononitrile, Alkyl Halides, Hydrazine | Benzamide-substituted Pyrazoles | acs.org |

| C-H Activation/Annulation | Ru or Rh catalyst, Allylic Alcohols or Vinyl Borates | Isoindolinones | rsc.orgresearchgate.net |

Solid-Phase Synthesis Techniques for Benzamide Libraries

Solid-phase synthesis (SPS) is a powerful technology for the rapid and efficient construction of large libraries of compounds, which is invaluable in drug discovery and materials science. nih.govnih.gov In SPS, a starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by simple filtration and washing, greatly simplifying purification.

The linker is a critical component in SPS, as it tethers the growing molecule to the solid support and dictates the conditions under which the final product is cleaved. imtm.cz For the synthesis of benzamide libraries, various linkers have been developed. The Rink amide resin, for example, is widely used and is cleaved under acidic conditions (e.g., trifluoroacetic acid) to release the final product as a C-terminal amide. ucsd.edu

More advanced strategies employ "safety-catch" and "traceless" linkers. A safety-catch linker is stable to the reaction conditions used during synthesis but can be "activated" in a separate chemical step, rendering it labile for cleavage. nih.govmdpi.com This provides an orthogonal level of control. Traceless linkers are even more sophisticated; upon cleavage, they leave no residual functionality on the product molecule, often formally replacing the bond to the linker with a hydrogen atom. imtm.cznih.gov This is highly desirable as it avoids introducing a chemical "scar" that could affect the molecule's properties. Hydrazone-based linkers have been developed that are stable to a broad range of reaction conditions but can be cleaved under mild conditions to release the functionalized molecule. imtm.cz

These techniques have been successfully applied to generate large libraries of complex molecules, including benzimidazoles and 1,4-benzodiazepine-2,5-diones, which can be built from benzamide-related precursors on a solid support. ucsd.eduacs.org The combination of solid-phase synthesis with multi-component reactions, such as the Ugi reaction on a resin-bound isonitrile, represents a particularly powerful approach for generating diverse benzamide-based libraries. nih.govmdpi.com

| Linker Type | Description | Cleavage Condition Example | Advantage | Reference |

|---|---|---|---|---|

| Acid-Labile (e.g., Rink Amide) | Stable to basic and nucleophilic conditions, cleaved by acid. | Trifluoroacetic Acid (TFA) | Common, reliable, releases carboxamides. | ucsd.edu |

| Safety-Catch | Stable linker that requires a distinct activation step before it becomes labile to cleavage. | Activation (e.g., alkylation) followed by nucleophilic cleavage. | Orthogonal control over synthesis and cleavage. | mdpi.com |

| Traceless | Linker is cleaved to leave no residual functionality (e.g., a hydrogen atom) on the final product. | Varies by linker type (e.g., reduction, oxidation). | Product is "scarless" and identical to one made in solution. | imtm.cznih.gov |

Elucidation of Reaction Mechanisms and Chemical Transformations of N Methyl 2 3 Oxopropyl Benzamide

Mechanistic Investigations of Amide Bond Formation and Cleavage

Amide Bond Formation: The synthesis of N-Methyl-2-(3-oxopropyl)benzamide involves the formation of an amide bond, a cornerstone reaction in organic chemistry. Typically, this is achieved through the coupling of a benzoic acid derivative with methylamine (B109427). One common synthetic route involves activating the carboxylic acid of a 2-(3-oxopropyl)benzoic acid precursor, for instance by converting it to an acid chloride. This highly electrophilic intermediate then readily reacts with methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen of methylamine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which then collapses to expel the chloride leaving group, yielding the final N-methyl amide product.

Alternative catalytic methods, such as those using diboronic acid anhydride, can facilitate the direct dehydrative condensation of carboxylic acids with aqueous methylamine, offering a greener approach to N-methyl secondary amide synthesis. chemicalbook.com Nickel-catalyzed methods have also been developed for coupling aryl bromides with N-methylformamide to produce N-methylbenzamides. chemicalbook.com

Amide Bond Cleavage: The amide bond in this compound, while generally stable, can be cleaved under specific conditions.

Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield 2-(3-oxopropyl)benzoic acid and methylamine.

Acid-Catalyzed Hydrolysis: In acidic media, the reaction typically follows an AAc2 mechanism. This involves a rapid, reversible protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon in the rate-limiting step to form a tetrahedral intermediate. rsc.orgpsu.edu This intermediate subsequently collapses, breaking the C-N bond to release the amine and the carboxylic acid. rsc.orgpsu.edu For some N-methyl-N-nitrobenzamides, a shift to an AAc1 mechanism is observed in highly acidic solutions, where the rate-limiting step becomes the unimolecular cleavage of the C-N bond to form a benzoyl cation. rsc.orgpsu.edu

Base-Catalyzed Hydrolysis: In alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The rate-limiting step in the hydrolysis of related N-methylbenzamides involves the breakdown of this intermediate, where the C-N bond is broken concurrently with a proton transfer to the emerging amine anion. researchgate.netacs.org

Other Cleavage Methods: More specialized reagents can cleave the amide bond under milder or anhydrous conditions. Hydrazine (B178648), a powerful nucleophile, can cleave amide bonds, often under nearly anhydrous conditions, which can be advantageous when other sensitive functional groups are present. acs.org Similarly, hydroxylamine (B1172632) (NH2OH) and its salts have been shown to effectively cleave amide bonds under mild reaction conditions. acs.org

Nucleophilic and Electrophilic Reactions of the Benzamide (B126) Core

The benzamide core of this compound possesses a nuanced reactivity profile. The carbonyl group is electrophilic, while the aromatic ring can undergo electrophilic substitution, with its reactivity modulated by the N-methyl-2-(3-oxopropyl)amido substituent.

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the amide. As discussed (3.1), this is the key step in amide hydrolysis. Beyond this, strong nucleophiles like organolithium reagents can add to the carbonyl group. However, a competing reaction involves the deprotonation of the benzylic protons on the oxopropyl side chain or protons on the N-methyl group.

Kinetic studies on analogous N-methyl-bromoacetanilides reacting with benzylamines show complex, biphasic Hammett plots. masterorganicchemistry.com This suggests a change in the transition state structure depending on the electronic nature of the substituents. The proposed mechanisms include a concerted pathway with a five-membered transition state involving hydrogen bonding, or a concerted mechanism proceeding through an enolate-like transition state. masterorganicchemistry.com These studies highlight the sensitivity of nucleophilic reactions at or adjacent to the benzamide core to subtle electronic changes. masterorganicchemistry.com

Electrophilic Aromatic Substitution: The N-methylamido group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the resonance donation of the nitrogen lone pair into the benzene (B151609) ring. However, its activating effect is moderate because the electron-withdrawing nature of the adjacent carbonyl group partially counteracts this. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be directed to the positions ortho and para to the amido group (positions 3, 5, and the already substituted position 1). The steric hindrance from the adjacent oxopropyl side chain would likely favor substitution at the C-5 position.

Oxidative and Reductive Transformations of the Oxopropyl Group

The 3-oxopropyl group contains an aldehyde functionality, which is a highly reactive site for both oxidation and reduction.

Reductive Transformations: The aldehyde's carbonyl group can be readily reduced to a primary alcohol, yielding N-Methyl-2-(3-hydroxypropyl)benzamide. This transformation is typically accomplished using hydride-reducing agents.

Sodium Borohydride (NaBH4): A mild and selective reducing agent capable of reducing aldehydes and ketones without affecting the more stable amide bond.

Lithium Aluminum Hydride (LiAlH4): A much stronger reducing agent that would reduce both the aldehyde and the amide group. Use of LiAlH4 would lead to the formation of (2-(3-hydroxypropyl)phenyl)(methyl)methanamine.

Another important reductive pathway is reductive amination . The aldehyde can react with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to a new, more complex amine. wikipedia.orglibretexts.org This one-pot procedure is highly efficient for constructing C-N bonds. masterorganicchemistry.comyoutube.com For example, reacting this compound with an amine like ammonia (B1221849) in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH3CN) would yield N-Methyl-2-(3-aminopropyl)benzamide. masterorganicchemistry.comyoutube.com NaBH3CN is particularly useful as it is less reactive towards carbonyls than iminium ions, preventing premature reduction of the starting aldehyde. youtube.com

Oxidative Transformations: Aldehydes are easily oxidized to carboxylic acids. ncert.nic.in The 3-oxopropyl group can be oxidized to a 3-carboxypropyl group, forming 3-(2-(methylcarbamoyl)phenyl)propanoic acid.

Strong Oxidants: Reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can achieve this transformation under vigorous conditions. ncert.nic.in

Mild Oxidants: Tollen's reagent (Ag(NH3)2+) or Fehling's solution can also oxidize aldehydes and are often used as chemical tests. ncert.nic.in The mechanism for aldehyde oxidation often involves the formation of a hydrate (B1144303) intermediate by the addition of water to the carbonyl, which is then oxidized. masterorganicchemistry.comlibretexts.org Kinetic studies on the oxidation of aliphatic aldehydes by reagents like benzimidazolium dichromate suggest a mechanism involving a rate-determining hydride-ion transfer from the aldehyde to the oxidant within a complex. core.ac.uk

Cyclization Reactions and Intramolecular Rearrangements of this compound

The specific arrangement of the functional groups in this compound makes it a prime candidate for intramolecular reactions, leading to the formation of heterocyclic ring systems.

Cyclization Reactions: The molecule contains both a nucleophilic nitrogen (after a potential deprotonation of the amide) and an electrophilic aldehyde. This allows for intramolecular cyclization.

Intramolecular Aldol-type Reaction: Under basic conditions, the aldehyde could react with a nucleophile. More relevantly, the aldehyde could undergo an intramolecular reaction with the aromatic ring, especially if activated by a strong acid (intramolecular Friedel-Crafts type acylation), to form a fused ring system.

Pictet-Spengler type Reaction: A more plausible cyclization involves the aldehyde reacting with the amide nitrogen. This could lead to the formation of a cyclic hemiaminal, which could then dehydrate to form a cyclic iminium ion. Subsequent reduction would yield a tetrahydroisoquinolinone derivative. This pathway is a variation of the well-known Pictet-Spengler reaction.

Metal-Catalyzed Cyclization: Research has shown that iridium catalysts can facilitate the cyclization of compounds containing N-methyl groups and diene functionalities. nih.gov The mechanism involves the intermolecular alkylation of the N-methyl group followed by an intramolecular cyclization. nih.gov This demonstrates the potential for the N-methyl group in this compound to participate in novel, metal-mediated cyclization cascades.

Intramolecular Rearrangements:

rsc.orglibretexts.org-Sigmatropic Rearrangement: While not directly applicable in its current form, related systems like N-benzyl-O-allylhydroxylamines undergo a novel rsc.orglibretexts.org-sigmatropic rearrangement upon treatment with a strong base like n-BuLi. This highlights the potential for rearrangement reactions in structurally similar amides under specific conditions.

Homologative Rearrangement: Studies on N-methyl-N-oxyamides have shown a base-mediated homologative transformation into N-acyl-N,O-acetals. The mechanism involves the N-methyl group acting as the source for a methylene (B1212753) unit that inserts into the N-O bond. This proceeds via the formation of an electrophilic iminium ion. This type of rearrangement underscores the reactivity of the N-methyl group under controlled basic conditions.

Thermal and Photochemical Reactivity Studies

The stability and reactivity of this compound under thermal and photochemical conditions are influenced by the weakest bonds in the molecule and the potential for forming stable intermediates or products.

Thermal Reactivity: The compound is generally stable under standard laboratory conditions. However, at elevated temperatures, fragmentation can occur. Studies on analogous N-(α-substituted-benzyl)-benzamides show that thermal fragmentation can produce benzamide and benzaldehyde (B42025) through the cleavage of the C-N bond of the side chain. This suggests that this compound could potentially decompose at high temperatures, possibly through pathways involving the cleavage of the bond between the benzoyl group and the nitrogen or the C-C bonds of the oxopropyl side chain.

Photochemical Reactivity: Photochemical reactions often proceed through radical intermediates or electronically excited states, leading to different products than thermal reactions. For instance, the photochemical reaction of N-(α-morpholinobenzyl)-benzamide results in products derived from the homolytic cleavage of the benzylic C-N bond, forming radical pairs that then recombine or react further. By analogy, UV irradiation of this compound in a suitable solvent could lead to the homolytic cleavage of the C-N amide bond or C-C bonds within the oxopropyl chain. The aldehyde chromophore could also be excited, potentially leading to Norrish-type reactions, such as intramolecular hydrogen abstraction from the N-methyl group or the methylene carbons, followed by cyclization or fragmentation.

Computational Chemistry and Theoretical Investigations of N Methyl 2 3 Oxopropyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting the chemical behavior of N-Methyl-2-(3-oxopropyl)benzamide.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT can be employed to predict a variety of properties, including optimized geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

In a representative study on a related compound, 2-Chlorobenzamide, DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine its stable conformation and electronic characteristics. acadpubl.eu Such an approach for this compound would likely involve optimizing the geometry to find the most stable arrangement of its atoms in space. The resulting electronic data can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

A hypothetical DFT analysis of this compound would provide the following insights:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles for the most stable conformer.

Electronic Properties: Ionization potential, electron affinity, and global reactivity descriptors like electronegativity and chemical hardness.

Reactivity Sites: Identification of the most reactive sites in the molecule, such as the carbonyl oxygen of the amide and ketone groups, and the aromatic ring.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Ab Initio Methods for Molecular Orbital Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. dtic.mil These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous way to study the electronic structure of molecules. dtic.mil For this compound, ab initio calculations can offer a detailed picture of its molecular orbitals. nih.gov

The analysis of molecular orbitals can reveal the nature of chemical bonds and the electronic transitions that are possible. For instance, the distribution of the HOMO and LUMO across the molecule can indicate the regions involved in electron transfer processes. A comparative ab initio study of amides has shown how these methods can be used to understand the evolution of amide bands in vibrational spectra and the effects of isomerism.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that result from rotation around its single bonds. The oxopropyl side chain and the N-methyl group introduce conformational flexibility.

Mapping the potential energy surface (PES) helps to identify the low-energy conformers, which are the most likely to be present under physiological conditions. This can be achieved by systematically rotating key dihedral angles and calculating the energy at each point using quantum mechanical methods. Such studies on related N-methylated peptides have demonstrated that N-methylation can significantly influence the conformational preferences of a molecule.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound would behave in a biological environment, such as in aqueous solution. researchgate.netmdpi.com

An MD simulation of this compound would typically involve placing it in a box of water molecules and simulating its movement over time. This can provide insights into:

Solvation: How the molecule interacts with surrounding water molecules.

Conformational Dynamics: The transitions between different conformations and their relative stabilities.

Flexibility: The degree of movement in different parts of the molecule.

For example, MD simulations on benzamidine (B55565) derivatives have been used to investigate the influence of water on their conformations, employing force fields like AMBER ff03. researchgate.net

Molecular Docking Simulations with Mechanistically Relevant Biological Targets

Given that many benzamide (B126) derivatives are known to be inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, it is plausible that this compound could also target this protein. researchgate.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org

Docking simulations of this compound into the active site of PARP1 could predict its binding affinity and interaction patterns. This information is invaluable for understanding its potential as a PARP inhibitor.

Ligand-Protein Interaction Profiling

Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is performed. This involves identifying the specific amino acid residues in the target protein that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

For this compound docked into PARP1, one might expect to see interactions involving the benzamide moiety, which is a common pharmacophore for PARP inhibitors. The N-methyl group and the oxopropyl side chain would also contribute to the binding affinity and selectivity.

| Functional Group of Ligand | Interacting Residue in PARP1 | Type of Interaction | Hypothetical Distance (Å) |

|---|---|---|---|

| Benzamide C=O | Gly863 | Hydrogen Bond | 2.8 |

| Benzamide N-H | Ser904 | Hydrogen Bond | 3.0 |

| Aromatic Ring | Tyr907 | Pi-Pi Stacking | 4.5 |

| Oxopropyl C=O | Arg878 | Hydrogen Bond | 3.1 |

Binding Site Prediction and Characterization

The biological function of a molecule like this compound is fundamentally linked to its ability to interact with specific protein targets within a cell. Identifying and characterizing the binding site of these interactions is a critical first step in understanding its mechanism of action. Computational methods are instrumental in this process, allowing for the prediction of how and where the compound might bind to a target protein.

One of the primary approaches for binding site prediction is molecular docking. This technique computationally places the three-dimensional structure of the ligand (in this case, this compound) into the structure of a protein, calculating the most likely binding conformations and their associated binding affinities. The benzamide scaffold is a well-known feature of inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair and are significant targets in cancer therapy. tandfonline.comnih.gov Therefore, a common approach would be to dock this compound into the known binding site of a PARP enzyme, such as PARP-1.

The characterization of the binding site involves a detailed analysis of the intermolecular interactions between the ligand and the amino acid residues of the protein. These interactions can include:

Hydrogen Bonds: The carbonyl oxygen and the amide group of the benzamide moiety are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzene (B151609) ring of the compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic ring can also form pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Molecular dynamics (MD) simulations can further refine the understanding of the binding site by simulating the dynamic behavior of the ligand-protein complex over time. tandfonline.comnih.gov This provides insights into the stability of the binding pose and the flexibility of the binding site. By analyzing the trajectory of the MD simulation, researchers can identify key residues that are consistently involved in the interaction, thus providing a more detailed picture of the binding site. For instance, studies on benzamide derivatives targeting other proteins have shown the importance of specific linkers between aromatic moieties for optimal fitting into hydrophobic subpockets. nih.gov

A hypothetical binding site characterization for this compound at a PARP-1 active site might reveal key interactions with specific amino acid residues, as illustrated in the table below.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residues in PARP-1 Binding Site |

| Hydrogen Bond | Amide N-H, Carbonyl C=O | Glycine, Serine, Tyrosine |

| Hydrophobic | Benzene Ring, Propyl Chain | Valine, Leucine, Isoleucine |

| Pi-Pi Stacking | Benzene Ring | Tyrosine, Phenylalanine |

This detailed characterization is crucial for the subsequent design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR studies are pivotal in predicting the activity of newly designed molecules without the need for immediate synthesis and testing, thereby accelerating the drug development process. tandfonline.com

The development of a QSAR model involves several key steps:

Data Set Selection: A dataset of benzamide derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.govresearchgate.net

Studies on benzamide derivatives have successfully employed QSAR to elucidate the structural requirements for their biological activities. For example, a QSAR study on substituted benzamides identified topological descriptors and molecular connectivity indices as being significant for their antimicrobial activity. nih.gov Another study on benzamide derivatives as glucokinase activators used 3D-QSAR to identify essential pharmacophoric features, resulting in a model with high predictive power. nih.gov

The table below presents a hypothetical summary of a QSAR model for a series of benzamide analogues, highlighting the types of descriptors that could be influential.

| Descriptor Type | Example Descriptor | Correlation with Activity | Interpretation |

| Topological | Molecular Connectivity Index (e.g., ²χ) | Positive | Indicates that a more branched or complex structure may lead to higher activity. nih.gov |

| Electronic | Dipole Moment | Negative | Suggests that lower polarity might be favorable for activity, possibly due to better membrane permeability. |

| Steric/Shape | Kier's Shape Index (e.g., ¹κₐ) | Positive | Relates specific molecular shapes to enhanced biological interaction. nih.gov |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Optimal Range | Indicates that a balance of hydrophilicity and lipophilicity is necessary for optimal activity. |

The insights gained from such QSAR models are invaluable for guiding the design of new this compound analogues with potentially improved efficacy.

Chemoinformatics and Virtual Screening Paradigms for Derivative Discovery

Chemoinformatics and virtual screening represent a powerful paradigm for the discovery of new derivatives of a lead compound like this compound. nih.govresearchgate.net Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. tandfonline.comnih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory.

The virtual screening workflow for discovering derivatives of this compound would typically involve the following steps:

Target Selection and Preparation: A protein target, such as PARP-1, is selected, and its three-dimensional structure is prepared for docking.

Compound Library Preparation: A large library of compounds, which could include commercially available chemicals or virtually generated derivatives of the lead compound, is prepared for screening. frontiersin.org

Docking and Scoring: Each compound in the library is docked into the binding site of the target protein, and a scoring function is used to estimate its binding affinity.

Hit Selection and Filtering: Compounds with the best docking scores are selected as "hits." These hits can be further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. tandfonline.com

Experimental Validation: The most promising candidates from the virtual screening are then synthesized and subjected to experimental testing to validate their biological activity.

This integrated approach has been successfully used to identify novel inhibitors for various targets. For instance, a virtual screening of FDA-approved drugs identified potential new PARP-1 inhibitors. tandfonline.comnih.gov Similarly, virtual screening has been employed to discover plant-specific PARP inhibitors, demonstrating the versatility of this technique. nih.gov

The following table outlines a typical virtual screening cascade for the discovery of this compound derivatives.

| Step | Description |

| 1. Scaffold Hopping | Starting with the this compound scaffold, search databases for compounds with similar 3D shapes and pharmacophoric features but different core structures. |

| 2. Library Enumeration | Generate a virtual library of derivatives by systematically modifying different parts of the this compound structure (e.g., substituting the benzene ring, altering the propyl chain). |

| 3. High-Throughput Virtual Screening (HTVS) | Rapidly dock the entire compound library into the target's binding site using a fast but less accurate docking algorithm to quickly eliminate non-binding compounds. |

| 4. Structure-Based Virtual Screening (SBVS) | Re-dock the top-scoring compounds from HTVS using a more accurate and computationally intensive docking algorithm to refine the binding poses and scores. tandfonline.com |

| 5. Post-Docking Analysis | Analyze the binding modes of the top-ranked hits to ensure they form key interactions with the target protein. Filter hits based on pharmacokinetic properties (ADMET) and chemical novelty. tandfonline.com |

| 6. Hit Prioritization | Select a final set of diverse and promising compounds for synthesis and biological evaluation based on all computational data. |

Through these chemoinformatic and virtual screening paradigms, the vast chemical space can be efficiently explored to discover novel derivatives of this compound with desired biological activities.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isomers

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like N-Methyl-2-(3-oxopropyl)benzamide. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial overview of the molecular structure. The ¹H NMR spectrum would reveal distinct signals for the N-methyl protons, the protons of the oxopropyl chain, and the protons on the aromatic ring. The chemical shifts and splitting patterns of these signals are indicative of their electronic environment and neighboring protons. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom, including the two carbonyl carbons (amide and ketone), the aromatic carbons, the N-methyl carbon, and the carbons of the propyl side chain.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, it would show correlations between adjacent protons in the propyl chain and within the substituted benzene (B151609) ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is particularly vital for connecting the different fragments of the molecule. For instance, it would show correlations from the N-methyl protons to the amide carbonyl carbon and the adjacent aromatic carbon. It would also link the protons of the propyl chain to the ketone carbonyl and the aromatic ring, confirming the position of the entire side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. princeton.edu NOESY can be used to confirm the conformation of the molecule, for example, the spatial relationship between the N-methyl group and the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Amide Carbonyl (C=O) | - | 168-172 |

| Ketone Carbonyl (C=O) | - | 205-210 |

| Aromatic Carbons (C-Ar) | - | 125-140 |

| Aromatic Protons (H-Ar) | 7.2-7.8 | - |

| N-Methyl Protons (N-CH₃) | 2.8-3.1 | 26-30 |

| N-Methyl Carbon (N-CH₃) | - | 26-30 |

| Propyl Protons (-CH₂-) | 2.5-3.5 | - |

| Propyl Carbons (-CH₂-) | - | 30-50 |

While solution-state NMR provides data on the molecule's structure as it tumbles freely in a solvent, solid-state NMR (ssNMR) offers atomic-level insights into the compound in its solid form. nih.gov Many organic compounds, including benzamides, can exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs can have different physical properties.

Solid-state NMR, often performed with magic-angle spinning (MAS), can distinguish between different polymorphs because the exact chemical shifts of atoms are sensitive to the local molecular packing and intermolecular interactions in the crystal lattice. nih.gov By analyzing the ¹³C and ¹⁵N spectra in the solid state, different crystalline forms of this compound can be identified and characterized, which is crucial for controlling the physical properties of the bulk material.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy. evitachem.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₁₁H₁₃NO₂), HRMS would confirm its exact mass of 191.0946 g/mol .

In addition to providing the molecular weight, mass spectrometry bombards the molecule with energy, causing it to break into smaller, charged fragments. The pattern of these fragments is a unique fingerprint that helps to confirm the structure. The analysis of these fragmentation pathways is key to piecing together the molecular structure.

For this compound, characteristic fragmentation patterns would be expected:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom or the ketone carbonyl group.

Amide Bond Cleavage: A common fragmentation pathway for benzamides is the loss of the side chain to form a stable benzoyl cation. researchgate.net

McLafferty Rearrangement: The ketone in the propyl chain can undergo this characteristic rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Table 2: Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment Structure | Proposed Fragmentation | Predicted m/z |

| [C₇H₅O]⁺ | Loss of the N-methyl-3-oxopropyl side chain | 105 |

| [C₆H₅]⁺ | Loss of CO from the benzoyl cation | 77 |

| [M - CH₂CHO]⁺ | McLafferty rearrangement product | 147 |

| [M - C₃H₅O]⁺ | Cleavage at the bond between the ring and side chain | 134 |

HRMS can resolve ions that differ in mass due to the presence of naturally occurring isotopes (e.g., ¹³C vs. ¹²C, ¹⁵N vs. ¹⁴N, ¹⁸O vs. ¹⁶O). The relative abundance of these isotopes is well-known. By analyzing the isotopic pattern of the molecular ion peak (e.g., the M+1 and M+2 peaks), the number of carbon, nitrogen, and oxygen atoms in the molecule can be confirmed. For a molecule with the formula C₁₁H₁₃NO₂, the HRMS spectrum would show an M+1 peak with an intensity of approximately 12.2% relative to the molecular ion peak, primarily due to the natural abundance of ¹³C. This analysis provides an additional layer of confirmation for the proposed molecular formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. These methods measure the vibrations of bonds within the molecule, and each type of bond (e.g., C=O, N-H, C-H) absorbs energy at a characteristic frequency.

For this compound, the key functional groups that can be identified are:

Amide C=O stretch: This will produce a strong absorption in the IR spectrum.

Ketone C=O stretch: This will also produce a strong absorption, typically at a slightly different frequency than the amide carbonyl, allowing the two to be distinguished.

C-N stretch: Associated with the amide group.

Aromatic C=C stretches: These appear as a series of absorptions in the fingerprint region.

C-H stretches: From the aromatic ring, methyl group, and propyl chain.

While IR spectroscopy is based on the absorption of light, Raman spectroscopy is a light-scattering technique. nih.gov It provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra provides a comprehensive vibrational "fingerprint" of the molecule, which is useful for rapid identification and quality control.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Amide | C=O stretch | 1640-1680 |

| Ketone | C=O stretch | 1705-1725 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Amide | C-N stretch | 1250-1350 |

| Alkyl C-H | C-H stretch | 2850-3000 |

| Aromatic C-H | C-H stretch | 3000-3100 |

Advanced Chromatographic Separation Methodologies

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a moderately polar compound such as this compound, liquid chromatography is particularly well-suited.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. By employing a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase), components are separated based on their differential partitioning between the two phases.

For this compound, a reverse-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More polar impurities will elute earlier, while less polar ones will be retained longer. The addition of an acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com

A typical HPLC method for analyzing benzamide (B126) derivatives might utilize the following conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. sielc.com The increased backpressure generated by these columns requires specialized UPLC systems capable of handling higher pressures than standard HPLC equipment. A UPLC method for this compound would offer a high-throughput option for purity checks, especially in a research or manufacturing setting where rapid feedback is crucial.

A hypothetical UPLC method could be adapted from an HPLC method:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 98% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively high molecular weight and polarity of this compound, it is not ideally suited for direct GC analysis as it may have a high boiling point and could thermally decompose in the injector or column. However, GC could be employed for the analysis of volatile starting materials or by-products from its synthesis. Furthermore, derivatization of the keto group in this compound to a more volatile functional group could potentially allow for GC-based analysis if required.

When a pure sample of this compound is required for further studies, such as for use as an analytical standard or for biological testing, preparative chromatography is the method of choice. This technique is a scaled-up version of analytical HPLC, utilizing larger columns and higher flow rates to isolate and purify larger quantities of the target compound from a reaction mixture. sielc.com The fractions corresponding to the desired compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified product.

| Parameter | Condition |

| Column | C18, 30 x 250 mm, 10 µm particle size |

| Mobile Phase | A: WaterB: Acetonitrile |

| Mode | Isocratic or Gradient, optimized from analytical scale |

| Flow Rate | 20-50 mL/min |

| Loading | Milligram to gram scale, depending on column size |

| Detection | UV at 254 nm |

X-ray Crystallography for Absolute Structure and Conformation Determination

Below is a table of representative crystallographic parameters that might be expected for a benzamide derivative, based on published structures of related compounds. researchgate.netresearchgate.net

| Parameter | Example Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-25 |

| b (Å) | ~5-15 |

| c (Å) | ~10-20 |

| β (°) ** | ~90-100 |

| Volume (ų) ** | ~1500-2500 |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100-293 K |

Mechanistic Exploration of Biological Interactions of N Methyl 2 3 Oxopropyl Benzamide Non Clinical Focus

Investigation of Enzyme Inhibition Mechanisms

There is currently no scientific evidence to suggest that N-Methyl-2-(3-oxopropyl)benzamide is involved in the inhibition of urease, kinases, or other enzymes.

Urease Inhibition Studies

A thorough review of existing scientific literature reveals no studies focused on the potential urease inhibitory activity of this compound. Consequently, there is no data available on its mechanism of action against this enzyme.

Kinase Inhibition Mechanisms

There are no published research articles or data that investigate the role of this compound as a kinase inhibitor. Its mechanism of interaction with any kinase is currently unknown.

Other Enzymatic Interactions and Reaction Kinetics

Beyond urease and kinases, there is no information available regarding the interaction of this compound with other enzymes. Studies on its reaction kinetics with any enzymatic target have not been reported in the scientific literature.

Receptor Binding Studies (in vitro)

In vitro studies to determine the receptor binding profile of this compound have not been documented in publicly available research.

Ligand-Receptor Binding Kinetics and Thermodynamics

Due to the lack of receptor binding studies, there is no data on the ligand-receptor binding kinetics or thermodynamics for this compound.

Allosteric Modulation Mechanisms

There is no information to suggest that this compound acts as an allosteric modulator at any receptor. The mechanism of such potential interactions remains uninvestigated.

Identification and Validation of Molecular Targets in Biological Systems

There is currently no publicly available research that identifies and validates specific molecular targets for this compound. While related benzamide (B126) compounds have been investigated for their interaction with various biological macromolecules, this information cannot be directly extrapolated to the specific compound .

For context, other substituted benzamides have been shown to target a range of proteins. For instance, some N-alkyl-substituted benzamides have demonstrated binding affinity for opioid receptors. Furthermore, derivatives of N-methyl-2-(phenylamino)benzamide have been suggested to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In the realm of oncology, certain benzamide-containing molecules have been developed as inhibitors of the heat shock protein 90 (Hsp90).

It is plausible that the structural features of this compound, specifically the N-methyl group and the 3-oxopropyl side chain, could confer affinity for certain enzymes or receptors. The ketone group in the side chain, for example, could potentially participate in interactions with active sites of target proteins. However, without empirical data from binding assays, affinity chromatography, or other target identification methodologies, any discussion of molecular targets for this specific compound remains speculative.

Table 1: Examples of Molecular Targets for Related Benzamide Scaffolds

| Target Class | Specific Example | Associated Benzamide Scaffold |

| G-Protein Coupled Receptors | Opioid Receptors | N-Alkyl-substituted benzamides |

| Enzymes | Cyclooxygenase (COX) | N-methyl-2-(phenylamino)benzamide derivatives |

| Chaperone Proteins | Heat Shock Protein 90 (Hsp90) | Benzamide-containing novologues |

This table illustrates targets of related compounds and does not represent data for this compound.

Modulation of Key Cellular Pathways at a Molecular and Biochemical Level

Consistent with the lack of identified molecular targets, there is no published research detailing the modulation of key cellular pathways by this compound. The effect of a compound on cellular signaling cascades, metabolic pathways, or other cellular processes is a direct consequence of its interaction with specific molecular targets.

Should this compound be found to interact with a target such as Hsp90, one could hypothesize downstream effects on pathways regulating cell cycle, apoptosis, and stress response, as these are modulated by Hsp90 client proteins. Similarly, if it were to inhibit an enzyme like COX, it would be expected to impact the prostaglandin (B15479496) synthesis pathway. However, these remain hypothetical scenarios in the absence of direct evidence.

Development as Chemical Probes for Biological Systems Research

The development of a molecule as a chemical probe requires a deep understanding of its selectivity, potency, and mechanism of action. A chemical probe should ideally interact with a specific target or a small number of targets with high affinity, allowing researchers to investigate the function of that target in biological systems.

Given that the fundamental biological activity and molecular targets of this compound have not been characterized in the public domain, its development as a chemical probe has not been documented. The synthesis of such a probe would typically involve iterative medicinal chemistry efforts to optimize its properties, a process that relies on robust biological data.

Structure Activity Relationship Sar Studies and Rational Design Principles for Derivatives

Systematic Derivatization Strategies of the Benzamide (B126) Scaffold

The benzamide scaffold is a versatile platform that allows for extensive derivatization to explore chemical space and optimize biological activity. Researchers employ various systematic strategies to modify this core structure.

One common approach involves the functionalization of the aromatic ring . This can be achieved through electrophilic aromatic substitution to introduce a range of substituents. A more advanced method includes the synthesis of highly substituted scaffolds, such as tribrominated atropisomeric benzamides, which can then undergo regioselective transformations. nih.gov These transformations, including sequential palladium-catalyzed cross-coupling reactions and lithium-halogen exchanges, allow for the precise installation of diverse functional groups, creating a library of chiral benzamide derivatives. nih.gov

Another key strategy focuses on the modification of the amide linkage . This includes the synthesis of N-substituted benzamides, where different amines are coupled with a benzoic acid derivative. researchgate.netnanobioletters.com For instance, a series of N-substituted benzamides were designed based on the structure of the HDAC inhibitor Entinostat (MS-275), focusing on linker modifications. researchgate.net

Solid-phase synthesis has also emerged as a powerful tool for the high-throughput generation of benzamide libraries. researchgate.net In this approach, a core benzamide-related structure is attached to a solid support and then subjected to various parallel reactions to create a multitude of derivatives. researchgate.net This method is particularly efficient for exploring a wide range of substituents and their impact on activity.

Furthermore, derivatization can involve the construction of more complex, fused ring systems . For example, benzamide derivatives targeting the bacterial cell division protein FtsZ have been synthesized with modifications to both the linker and an adjacent benzodioxane scaffold. nih.gov The synthesis of amino- and hydroxy-substituted benzamides often starts from readily available nitro-substituted precursors, which are then reduced to the corresponding amines. acs.org

Impact of Substituent Effects on Biological Activity (e.g., steric, electronic, lipophilic contributions)

The biological activity of benzamide derivatives is highly sensitive to the nature and position of substituents on the molecule. These effects can be broadly categorized as steric, electronic, and lipophilic.

Steric effects play a crucial role in how a molecule interacts with its biological target. Studies on benzamide-based larvicides have shown that smaller, less bulky substituents on the aniline (B41778) portion of the molecule can lead to increased activity. nih.gov This suggests that reduced steric hindrance allows for a better fit within the target's binding pocket. nih.gov

Electronic effects of substituents can significantly alter the binding affinity and reactivity of the molecule. The introduction of fluorine atoms, a common strategy in medicinal chemistry, can have a profound impact. nih.govacs.org Fluorine is highly electronegative and can make the amide N-H group more acidic, potentially strengthening hydrogen bonding interactions with the target. nih.gov In a series of benzamide derivatives targeting cereblon (CRBN), fluorination of the benzamide ring led to increased binding affinity. acs.org Similarly, for trimethoprim (B1683648) derivatives acting as hDHFR inhibitors, compounds with a 3',4',5'-trimethoxybenzene moiety were found to be significantly more active than those with fewer methoxy (B1213986) groups, highlighting the importance of electron-donating groups in that context. mdpi.com In another example, a 2-fluoro substituent on the benzene (B151609) ring was found to be optimal for the fungicidal activity of certain pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides. nih.gov

The interplay of these effects is often complex. The table below summarizes the inhibitory concentrations (IC50) of several benzamide trimethoprim derivatives against human dihydrofolate reductase (hDHFR), illustrating the impact of different substitution patterns. mdpi.com

| Compound | IC50 for hDHFR (µM) |

| JW2 | 4.72 |

| JW8 | 6.74 |

| TMP | 55.26 |

| MTX (Reference) | 0.08 |

This table is based on data from a study on benzamide trimethoprim derivatives as hDHFR inhibitors. mdpi.com

Conformational Restriction and Flexibility in SAR Studies

The three-dimensional shape (conformation) of a molecule is a critical determinant of its biological activity. For flexible molecules like many benzamide derivatives, understanding their conformational preferences is key to rational drug design.

SAR studies often involve strategies to either restrict or control the conformation of a molecule to favor a bioactive shape. This can be achieved by introducing rigid structural elements or by creating intramolecular interactions that lock the molecule into a specific geometry. For example, the introduction of an ortho substituent on the benzamide ring can lead to the formation of an intramolecular hydrogen bond (IMHB) with the amide N-H group. nih.govacs.org This interaction can predetermine the conformation of the ligand, which may be crucial for binding to its target. nih.gov

Computational methods, such as force-field based conformational analysis, are used to investigate the conformational flexibility of benzamides and identify low-energy conformers. nih.gov Studies on benzamidinium-based inhibitors have revealed that these molecules can adopt both planar and twisted conformations. nih.gov Interestingly, the conformation of a ligand when bound to a protein receptor can be a higher energy state than its preferred conformation in the gas phase, with the active site environment stabilizing this "bound" conformation. nih.gov

The strategy of conformational constraint has been explicitly used in the design of potent Bcr-Abl inhibitors, where restricting the molecule's flexibility led to improved activity. acs.org

Bioisosteric Replacement Strategies for Enhanced Activity or Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. drughunter.com This is often done to improve potency, selectivity, metabolic stability, or to reduce toxicity. nih.gov The amide bond in benzamides is a frequent target for bioisosteric replacement due to its potential susceptibility to enzymatic hydrolysis. hyphadiscovery.com

A wide variety of amide bioisosteres have been explored. These can be classified as classical or non-classical. drughunter.com

Classical bioisosteres include atoms or groups with similar size and electronic configuration. For instance, replacing the oxygen of the amide carbonyl with sulfur to form a thioamide can retain biological activity, as demonstrated in studies against C. elegans. nih.gov

Non-classical bioisosteres are structurally different but can fulfill a similar biological role. drughunter.com Heterocyclic rings are common non-classical bioisosteres for the amide group. drughunter.comnih.gov Rings such as 1,2,3-triazoles , 1,2,4-oxadiazoles , and 1,3,4-oxadiazoles can mimic the hydrogen bonding properties of the amide while offering greater metabolic stability. drughunter.comnih.govnih.gov

The following table presents data on the motility reduction of C. elegans by different bioisosteric replacements of the amide group in a benzamide scaffold. nih.gov

| Compound/Bioisostere | Motility Reduction (%) at 10 µM |

| Thioamide | 92 |

| Selenoamide | 100 |

| N-methylthioamide | 59 |

| Urea | 47 |

| N-alkylamides | No significant activity |

| Sulphonamide | No significant activity |

This table is based on data from a study on bioisosteric replacements of the amide group in benzamides. nih.gov

Other bioisosteric strategies include:

Trifluoroethylamine: This group can act as an amide isostere, where the electronegative trifluoroethyl group mimics the carbonyl. drughunter.comu-tokyo.ac.jp It can enhance metabolic stability and, due to the electron-withdrawing nature of the CF3 group, it lowers the basicity of the amine. drughunter.comhyphadiscovery.com

Ring Replacements: In some cases, entire ring systems are replaced. For example, a trifluoromethyl group was replaced with a pyridine (B92270) ring in the design of novel pesticides. nih.gov

The success of a bioisosteric replacement is highly context-dependent and what works for one class of compounds may not work for another. drughunter.com

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful computational tool used in rational drug design. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target receptor.

These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by analyzing a set of active and inactive molecules (ligand-based). nih.gov Ligand-based approaches are particularly useful when the 3D structure of the target is unknown.

Several studies have successfully employed pharmacophore modeling to design and discover novel benzamide derivatives:

For neuronal nicotinic receptor (nAChR) antagonists , a pharmacophore model was generated from previously identified active compounds, which then guided the discovery of a novel class of benzamide-based antagonists. nih.gov

In the development of FtsZ inhibitors , a five-featured pharmacophore model was created from a large set of molecules. nih.gov This model, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings, was then used to build a statistically significant 3D-QSAR model to predict the activity of new compounds. nih.gov

For ROCK1 inhibitors , pharmacophore models were used in conjunction with 3D-QSAR, molecular docking, and molecular dynamics simulations to identify new potential inhibitors. tandfonline.com

Pharmacophore models have also been developed for HDAC inhibitors and melanogenesis inhibitors based on the benzamide scaffold. nih.govresearchgate.net

These modeling approaches allow researchers to screen large virtual libraries of compounds to identify those that are most likely to be active, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Future Research Directions and Unexplored Avenues for N Methyl 2 3 Oxopropyl Benzamide

Exploration of Novel Synthetic Methodologies with Green Chemistry Principles

The pursuit of environmentally benign chemical syntheses is a cornerstone of modern chemistry. Future research into the synthesis of N-Methyl-2-(3-oxopropyl)benzamide should prioritize the integration of green chemistry principles to minimize environmental impact and enhance efficiency.

Current synthetic routes to N-substituted benzamides often rely on traditional methods that may involve hazardous reagents and generate significant waste. nih.govresearchgate.net Future explorations could focus on several key areas:

Catalytic Amidation: Investigating novel catalysts for the direct amidation of the parent carboxylic acid with N-methylamine would be a significant advancement. Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols has been demonstrated for the synthesis of isoindolinones, suggesting that metal-catalyzed approaches could be adapted for more linear products. rsc.orgsemanticscholar.orgrsc.org The use of Zirconium tetrachloride (ZrCl4) as a catalyst for the direct formation of amides from non-activated carboxylic acids and amines presents another green and effective protocol. acs.org